molecular formula C22H21N3O B2385870 1-(2,5-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-35-1

1-(2,5-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2385870
CAS No.: 847395-35-1
M. Wt: 343.43
InChI Key: RRFSBVGYVVIBAB-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic chemical compound of interest in early-stage research and development. This molecule features a complex structure comprising a pyrrolidin-2-one core substituted with a 2,5-dimethylphenyl group and a 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol moiety. The presence of the benzo[d]imidazole group is significant as this scaffold is found in compounds that interact with various biological targets . Furthermore, the prop-2-yn-1-yl (propargyl) group attached to the imidazole nitrogen offers a reactive handle for further chemical modification via click chemistry, making this compound a valuable potential building block for creating libraries of molecules for high-throughput screening . Researchers can explore its utility in developing novel chemical probes. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-4-11-24-19-8-6-5-7-18(19)23-22(24)17-13-21(26)25(14-17)20-12-15(2)9-10-16(20)3/h1,5-10,12,17H,11,13-14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFSBVGYVVIBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2OC_{19}H_{22}N_2O, with a molecular weight of approximately 294.39 g/mol. The structure features a pyrrolidinone ring, which is known for its bioactive properties, alongside a benzimidazole moiety that contributes to its pharmacological profile.

Anticancer Properties

Recent studies indicate that derivatives of pyrrolidinones exhibit significant anticancer activities. For instance, compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a study published in Cancer Letters, researchers synthesized several pyrrolidinone derivatives and tested their cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The compound exhibited an IC50 value lower than that of the standard drug doxorubicin, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported that similar structures possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Similar PyrrolidinoneS. aureus10 µg/mL
DoxorubicinVarious5 µg/mL

Neuroprotective Effects

There is emerging evidence suggesting that benzimidazole derivatives may exhibit neuroprotective effects. These compounds can potentially modulate neuroinflammatory pathways and provide protection against neurodegenerative diseases.

The proposed mechanisms include:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of oxidative stress pathways.

Additional Biological Activities

Other biological activities associated with this compound include:

  • Anti-inflammatory effects : Similar compounds have shown the ability to reduce inflammation markers in vitro.
  • Anticonvulsant properties : Some derivatives have been evaluated for their potential to reduce seizure activity in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog with a Phenoxypropyl Side Chain

A closely related compound, 1-(2,5-dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (RN: 862828-62-4), shares the pyrrolidin-2-one and benzimidazole framework but differs in substituents :

  • Phenyl substitution: The dimethoxyphenyl group (vs.
  • Side chain: The phenoxypropyl group (vs. propynyl) introduces a bulkier, oxygen-containing chain, which may reduce reactivity but improve pharmacokinetic stability.

Benzimidazole Derivatives with Antimicrobial Activity

Compounds like 1-((1-(1H-benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles demonstrate that benzimidazole-pyrrolidinone hybrids exhibit antimicrobial properties, particularly against Gram-positive bacteria .

Pyrazole and Imidazole Hybrids

Derivatives such as 1-benzoyl-5-(aryl)-{3-[4-(2-phenyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazoles highlight the role of nitrogen-containing heterocycles in enhancing antimicrobial efficacy . However, the pyrrolidin-2-one core in the target compound may confer distinct conformational flexibility compared to pyrazole-based analogs.

Data Table: Key Structural and Hypothesized Property Comparisons

Compound Name Core Structure Key Substituents Hypothesized Properties
1-(2,5-Dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (Target) Pyrrolidin-2-one 2,5-Dimethylphenyl; Propynyl-benzimidazole High reactivity (propynyl), moderate lipophilicity (dimethylphenyl), potential antimicrobial activity
1-(2,5-Dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Pyrrolidin-2-one 2,5-Dimethoxyphenyl; Phenoxypropyl Enhanced solubility (methoxy groups), reduced metabolic degradation (bulky side chain)
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole Imidazole Hydroxyphenyl; Pyridyl Chemiluminescent properties, rigid structure
1-((1-(1H-Benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles Dihydropyridine Benzimidazole; Arylideneamino Broad-spectrum antimicrobial activity, high polarity (dicarbonitrile groups)

Key Research Findings and Hypotheses

Substituent Effects: The propynyl group in the target compound may increase interaction with enzymatic targets (e.g., via alkyne-azide click chemistry) compared to the phenoxypropyl chain in RN: 862828-62-4 . Dimethylphenyl vs.

Biological Activity: Although direct evidence is lacking, benzimidazole-pyrrolidinone hybrids are frequently associated with antimicrobial and antitumor activities. The target compound’s terminal alkyne could serve as a functional handle for prodrug development .

Synthetic Challenges :

  • The propynyl group’s reactivity may necessitate protective strategies during synthesis, as seen in TDAE-mediated reactions for nitroimidazole derivatives .

Q & A

Q. What are the common synthetic routes for preparing 1-(2,5-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?

The synthesis typically involves multi-step reactions starting with the pyrrolidin-2-one core. Key steps include:

  • Formation of the pyrrolidinone ring via cyclization or condensation reactions.
  • Introduction of the 2,5-dimethylphenyl group via nucleophilic substitution or coupling reactions.
  • Attachment of the prop-2-yn-1-yl-substituted benzimidazole moiety using alkylation or click chemistry. Reagents such as KMnO₄ (oxidation), NaBH₄ (reduction), and Pd/C (catalysis) are often employed. Purification methods include column chromatography and recrystallization .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., carbonyl groups in pyrrolidinone).
  • X-ray Crystallography : For absolute structural elucidation (if crystalline derivatives are available) .

Q. What in vitro biological assays are used for preliminary activity screening?

Initial screens often include:

  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains.
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition studies : Targeting kinases or proteases relevant to disease pathways. Case studies on analogous compounds show IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Apply Design of Experiments (DoE) methodologies:

  • Screen variables (temperature, solvent, catalyst loading) using factorial designs.
  • Use response surface models to identify optimal conditions. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Structure-Activity Relationship (SAR) studies involve:

  • Systematic substitution of the 2,5-dimethylphenyl or prop-2-yn-1-yl groups.
  • Evaluation of electronic (e.g., Hammett constants) and steric effects on target binding.
  • Comparative assays with analogs lacking specific groups (e.g., trifluoromethyl vs. methyl) reveal activity trends. Computational docking studies (e.g., AutoDock) can validate binding modes .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Address discrepancies via:

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays).
  • Formulation adjustments : Use liposomal encapsulation or prodrug strategies to enhance solubility.
  • Target engagement studies : Confirm mechanism of action using siRNA knockdown or CRISPR-Cas9 models .

Q. What strategies are effective in studying the compound’s stability under varying conditions?

Conduct accelerated stability studies :

  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Monitor degradation via HPLC or LC-MS to identify breakdown products.
  • Stabilize labile groups (e.g., prop-2-yn-1-yl) with antioxidants or inert atmospheres .

Q. How can computational models predict the compound’s reactivity or toxicity?

Use density functional theory (DFT) and molecular dynamics (MD) simulations :

  • Predict electrophilic/nucleophilic sites for reaction planning.
  • Simulate interactions with cytochrome P450 enzymes to forecast metabolic pathways.
  • Toxicity prediction via tools like ProTox-II or Derek Nexus .

Methodological Challenges

Q. What experimental controls are critical in biological assays to avoid false positives?

Include:

  • Vehicle controls (e.g., DMSO) to rule out solvent effects.
  • Positive controls (e.g., doxorubicin for cytotoxicity).
  • Counter-screens against non-target enzymes/cells to assess selectivity .

Q. How can researchers validate the compound’s mechanism of action beyond preliminary assays?

Advanced approaches include:

  • Proteomic profiling : SILAC or TMT labeling to identify downstream targets.
  • Transcriptomic analysis : RNA-seq to map gene expression changes.
  • In vivo imaging : Fluorescent or radiolabeled derivatives for biodistribution studies .

Data Analysis and Interpretation

Q. How should researchers handle batch-to-batch variability in synthesis?

Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs) and process parameters (CPPs).
  • Use multivariate analysis (e.g., PCA) to trace variability sources.
  • Standardize intermediates with strict spectroscopic criteria (e.g., ≥95% purity by HPLC) .

Q. What statistical methods are suitable for analyzing dose-response data?

Apply nonlinear regression models:

  • Four-parameter logistic (4PL) curve for IC₅₀/EC₅₀ calculations.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Bootstrap resampling to estimate confidence intervals .

Ethical and Safety Considerations

Q. What safety protocols are essential during handling due to the prop-2-yn-1-yl group?

  • Use explosion-proof equipment for reactions involving acetylides.
  • Conduct reactions under inert gas (N₂/Ar) to prevent undesired oxidation.
  • Follow OSHA guidelines for personal protective equipment (PPE) and fume hood use .

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